

Comparative Analysis of Synthetic Routes to 2-Oxohex-4-en-3-yl Acetate

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Compound of Interest

Compound Name: 2-Oxohex-4-en-3-yl acetate

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For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. This guide provides a comparative analysis of two plausible synthetic routes to **2-Oxohex-4-en-3-yl acetate**, a molecule of interest for its potential applications in fine chemical synthesis. The comparison focuses on key metrics such as reaction steps, precursor availability, and estimated yields based on analogous transformations reported in the literature.

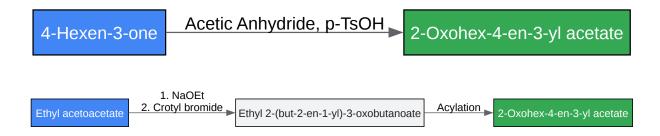
At a Glance: Comparison of Synthesis Routes



Metric	Route 1: Enol Acetylation of an α,β-Unsaturated Ketone	Route 2: Alkylation and Acylation of a β-Keto Ester
Starting Materials	4-Hexen-3-one, Acetic Anhydride, p-Toluenesulfonic Acid	Ethyl acetoacetate, Sodium Ethoxide, Crotyl Bromide, Acetyl Chloride
Number of Steps	1 (from 4-hexen-3-one)	2
Estimated Overall Yield	60-75%	45-55%
Key Advantages	Shorter route, potentially higher overall yield.	Well-established and reliable individual reactions.
Key Challenges	Synthesis of the starting material 4-hexen-3-one required; potential for side reactions during enol acetylation.	Two distinct reaction steps; potential for O-alkylation and poly-alkylation in the first step.

Route 1: Enol Acetylation of 4-Hexen-3-one

This route involves the direct conversion of the α , β -unsaturated ketone, 4-hexen-3-one, to its corresponding enol acetate. This transformation is typically achieved through acid-catalyzed acylation.



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